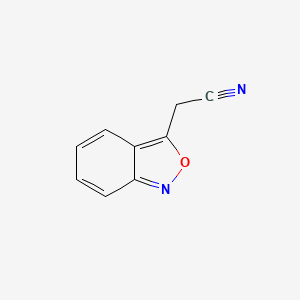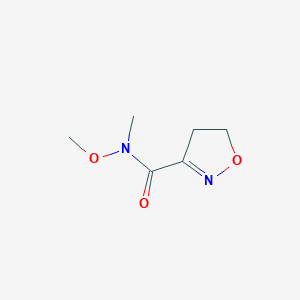
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves the cycloaddition reaction of suitable precursors. One common method involves the reaction of an araldoxime with an appropriate alkyne in the presence of a catalyst such as iodosobenzene and CTAB (cetyltrimethylammonium bromide) in a water medium at ambient temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of metal-free synthetic routes can reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines
- N-Methyl-4-pyridone-5-carboxamide
- Pyrazole Ether-Linked Isoxazolines
Uniqueness
N-Methoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H2,1-2H3 |
Clave InChI |
BQJJYDOXPUORJD-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=NOCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


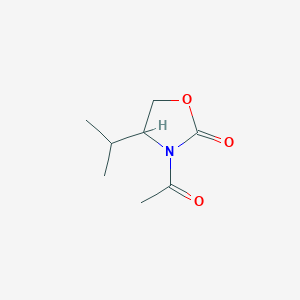
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
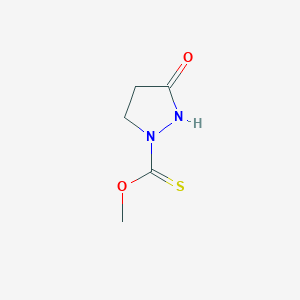
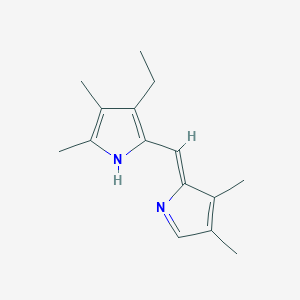
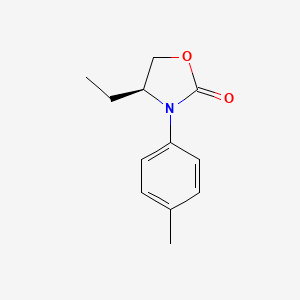
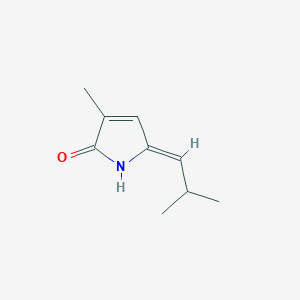
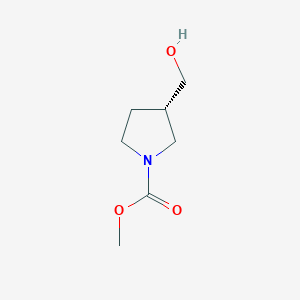
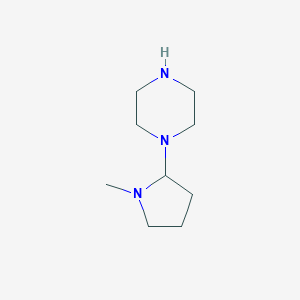
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)

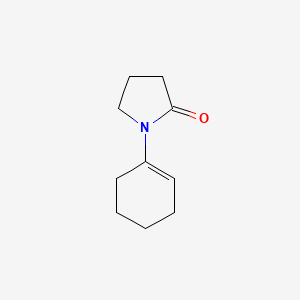
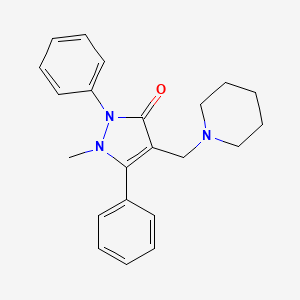
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
